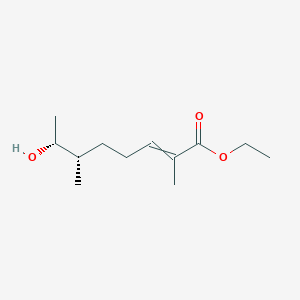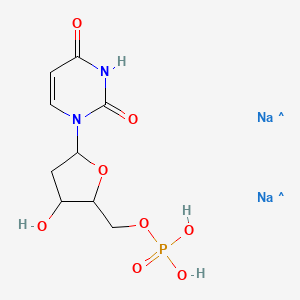
Deoxyuridine monophosphate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuridine monophosphate disodium begins with uridine monophosphate. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and ATP to uridine diphosphate and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase catalyzes the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate. Finally, deoxyuridine triphosphate is converted to deoxyuridine monophosphate through the addition or removal of phosphate groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of synthetic organic chemistry techniques. The compound is synthesized in a controlled environment to ensure high purity and yield. The process often involves the use of high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxyuridine monophosphate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxyuridine, and various substituted derivatives .
Applications De Recherche Scientifique
Deoxyuridine monophosphate disodium has a wide range of scientific research applications, including:
Biology: Utilized in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in treating various cancers, including squamous cell cancer.
Industry: Employed in the production of nucleotides and other biochemical compounds.
Mécanisme D'action
Deoxyuridine monophosphate disodium exerts its effects by serving as a substrate for the enzyme thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. The inhibition of this conversion can control bacterial and eukaryotic cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine monophosphate disodium
- Deoxycytidine monophosphate disodium
- Deoxyuridine triphosphate sodium salt
- Uridine triphosphate trisodium salt hydrate
Uniqueness
Deoxyuridine monophosphate disodium is unique in its role as a precursor to deoxythymidine monophosphate, making it essential for DNA synthesis. Its ability to be used as a reference substrate in chemotherapy studies further highlights its importance in scientific research .
Propriétés
Formule moléculaire |
C9H13N2Na2O8P |
|---|---|
Poids moléculaire |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
Clé InChI |
CWTUMDATELIIAI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



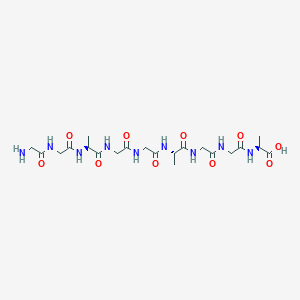
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

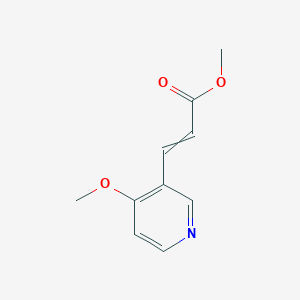
![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
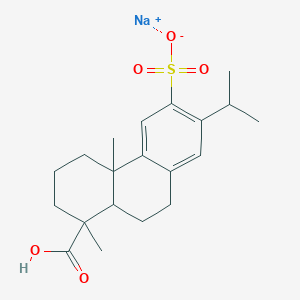
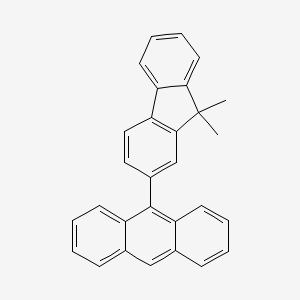
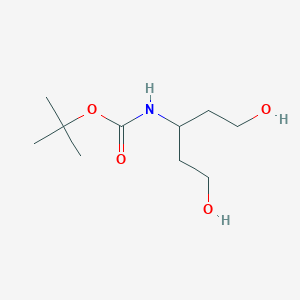

![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
